Protoneodioscin

Beschreibung

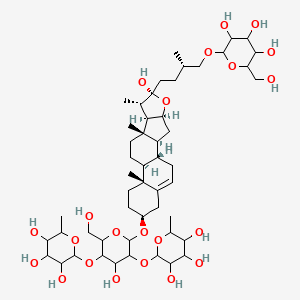

Protoneodioscin is a furostanol-type steroidal saponin characterized by a 25(S)-configuration in its aglycone core and a trisaccharide moiety (typically glucose, rhamnose, and xylose) attached at the C-3 and C-26 positions . It is naturally occurring in plants such as Dioscorea deltoidea, Asparagus officinalis, and Dracaena cochinchinensis . Its structural uniqueness lies in the stereochemistry of the spirostane skeleton and glycosylation pattern, which influence its bioactivity, particularly in anticancer and anti-inflammatory applications . This compound has garnered attention due to its selective cytotoxicity against specific cancer cell lines, such as non-small cell lung cancer (A549/ATCC) and renal cancer (CAKI-1), with GI50 values ≤2.0 µM .

Eigenschaften

Molekularformel |

C51H84O22 |

|---|---|

Molekulargewicht |

1049.2 g/mol |

IUPAC-Name |

2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3/t20-,21-,22?,23?,25-,26+,27-,28-,29-,30?,31?,32-,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49-,50-,51+/m0/s1 |

InChI-Schlüssel |

LVTJOONKWUXEFR-ZKTFDPTGSA-N |

Isomerische SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)COC9C(C(C(C(O9)CO)O)O)O)O |

Kanonische SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |

Synonyme |

NSC-698789 NSC698789 protoneodioscin |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common methods might include:

Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) or acetyl groups.

Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry.

Coupling Reactions: Using reagents like DCC (dicyclohexylcarbodiimide) for esterification or amide bond formation.

Industrial Production Methods

Industrial production would likely involve optimization of these synthetic steps for scale-up, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

Reduction: Reduction of any ketone or aldehyde groups to alcohols.

Substitution: Nucleophilic substitution reactions at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: PCC (Pyridinium chlorochromate) or Swern oxidation.

Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: Using reagents like TsCl (Tosyl chloride) for converting hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: As a building block for the synthesis of other complex organic molecules.

Catalysis: Potential use as a ligand in asymmetric catalysis.

Biology

Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its complex structure.

Biological Activity: Investigation of its effects on cellular processes.

Medicine

Drug Development: Potential use in the development of new pharmaceuticals.

Therapeutic Applications: Exploring its potential therapeutic effects in various diseases.

Industry

Material Science: Use in the development of new materials with specific properties.

Biotechnology: Application in biotechnological processes.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, such complex molecules can interact with multiple molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interaction with DNA/RNA.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Protoneodioscin belongs to the furostanol saponin family, sharing core structural features with compounds like protodioscin, deltoside (protodeltonin), and methyl this compound. Below is a detailed comparison:

Table 1: Structural Comparison of this compound and Analogous Saponins

Key Differences :

Stereochemistry : this compound’s 25(S)-configuration distinguishes it from the 25(R)-epimer protodioscin, altering its binding affinity to cellular targets .

Functional Groups : Deltoside contains a methyl group at C-22, reducing its polarity compared to this compound .

Bioactivity : Methyl this compound exhibits enhanced cytotoxicity due to methylation, which improves membrane permeability .

Table 2: Pharmacological Comparison

Critical Findings :

- This compound’s 25(S)-configuration enhances its interaction with cancer cell membranes, explaining its superior activity over protodioscin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.